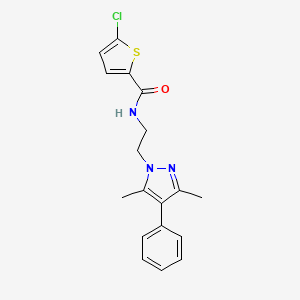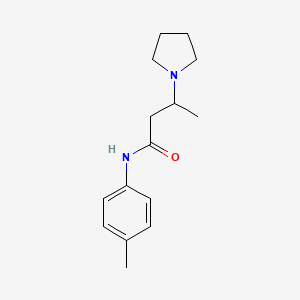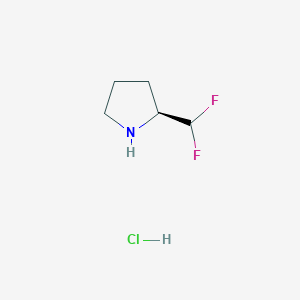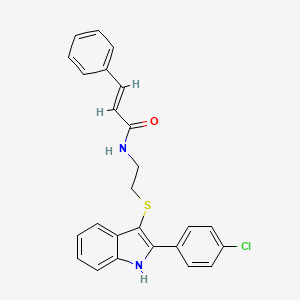![molecular formula C13H17NO4 B2431968 N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide CAS No. 2418673-15-9](/img/structure/B2431968.png)
N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide, also known as MOCP, is a synthetic compound that has been widely used in scientific research. This molecule belongs to the oxirane family and has a chemical formula of C12H15NO4. MOCP has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide exerts its biological activity by binding to specific target molecules in cells. It has been found to bind to the active site of COX-2, thereby inhibiting its activity. N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide also binds to the mitochondrial membrane protein VDAC1, which plays a key role in the regulation of apoptosis. This binding leads to the release of cytochrome c from the mitochondria, which triggers the apoptotic pathway. The binding of N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide to viral proteins has been shown to interfere with their function, thereby inhibiting the replication of the virus.
Biochemical and Physiological Effects:
N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Moreover, N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide has been found to have antiviral activity against various viruses, including herpes simplex virus type 1 and human immunodeficiency virus type 1.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Moreover, N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide has been extensively studied and its mechanism of action is well understood. However, there are some limitations to the use of N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide in laboratory experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain assays. Moreover, N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide has been found to be unstable in aqueous solutions, which can affect its activity and make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide. One area of research is the development of N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another area of research is the study of the structure-activity relationship of N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide and its analogs, which can lead to the development of more potent and selective compounds. Moreover, the study of the cellular and molecular mechanisms of N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide can provide insights into the regulation of inflammation, apoptosis, and viral replication. Finally, the development of new methods for the synthesis and purification of N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide can improve its availability and purity for laboratory and clinical use.
Conclusion:
In conclusion, N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide exerts its biological activity by binding to specific target molecules in cells, and its mechanism of action is well understood. N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide has several advantages for use in laboratory experiments, but there are also some limitations to its use. There are several future directions for the study of N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide, including the development of N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide-based drugs and the study of its cellular and molecular mechanisms.
Synthesemethoden
The synthesis of N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide involves the reaction of 2-methoxyphenol with propylene oxide in the presence of a catalyst, followed by the reaction of the resulting product with isocyanate. The final product is obtained by treating the intermediate with acid. The synthesis of N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide is a multi-step process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for the symptoms of inflammation. N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Moreover, N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide has been shown to have antiviral activity against various viruses, including herpes simplex virus type 1 and human immunodeficiency virus type 1.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(14-13(15)12-8-18-12)7-17-11-6-4-3-5-10(11)16-2/h3-6,9,12H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYMWXWMVLAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1OC)NC(=O)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2431886.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2431891.png)
![1-(4-Benzylpiperidin-1-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2431892.png)

![Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2431894.png)
![2-(3-(4-Chlorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431895.png)
![4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime](/img/structure/B2431896.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2431900.png)
![Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2431904.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2431906.png)
![2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2431908.png)